m7GpppAmpG
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Overview
Description
The compound m7GpppAmpG is a trinucleotide 5′ cap analog, which is used in the synthesis of capped RNA molecules. This compound exhibits high capping efficiencies, making it a valuable tool in molecular biology and biochemistry research . The molecular formula of this compound is C32H43N15O24P4+ , and it has a molecular weight of 1145.66 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m7GpppAmpG involves the chemical coupling of nucleotides. The process typically includes the use of protecting groups to ensure selective reactions at specific sites on the nucleotide molecules. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
m7GpppAmpG primarily undergoes substitution reactions, where the phosphate groups can be modified or replaced with other chemical groups. These reactions are typically carried out under mild conditions to preserve the integrity of the nucleotide structure .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include phosphoramidites, protecting groups, and coupling agents. The reactions are often carried out in organic solvents such as acetonitrile, and the conditions are carefully controlled to ensure high efficiency and selectivity .
Major Products Formed
The major products formed from the reactions involving this compound are modified nucleotides with altered phosphate groups. These modified nucleotides can be used in various biochemical applications, including the synthesis of capped RNA molecules .
Scientific Research Applications
m7GpppAmpG has a wide range of applications in scientific research:
Mechanism of Action
m7GpppAmpG exerts its effects by mimicking the natural 5′ cap structure found on eukaryotic mRNA molecules. The compound binds to the cap-binding proteins and facilitates the initiation of translation by promoting the formation of the initiation complex . This process enhances the stability and translation efficiency of the capped RNA molecules .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
This compound is unique due to its high capping efficiency and stability, making it a preferred choice for applications requiring capped RNA molecules. Its additional methyl group enhances its binding affinity to cap-binding proteins, resulting in more efficient translation initiation .
Properties
Molecular Formula |
C32H43N15O24P4 |
---|---|
Molecular Weight |
1145.7 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[(2R,3R,4R,5R)-3-[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(6-aminopurin-9-yl)-4-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C32H43N15O24P4/c1-44-9-47(25-15(44)27(53)43-32(35)41-25)29-19(51)17(49)11(67-29)4-64-73(56,57)70-75(60,61)71-74(58,59)65-5-12-20(21(62-2)30(68-12)45-7-38-13-22(33)36-6-37-23(13)45)69-72(54,55)63-3-10-16(48)18(50)28(66-10)46-8-39-14-24(46)40-31(34)42-26(14)52/h6-12,16-21,28-30,48-51H,3-5H2,1-2H3,(H11-,33,34,35,36,37,40,41,42,43,52,53,54,55,56,57,58,59,60,61)/t10-,11-,12-,16-,17-,18-,19-,20-,21-,28-,29-,30-/m1/s1 |
InChI Key |
AGWRKMKSPDCRHI-UQTMIEBXSA-N |
Isomeric SMILES |
CN1C=[N+](C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)OC)OP(=O)(O)OC[C@@H]7[C@H]([C@H]([C@@H](O7)N8C=NC9=C8N=C(NC9=O)N)O)O)O)O |
Canonical SMILES |
CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)OC)OP(=O)(O)OCC7C(C(C(O7)N8C=NC9=C8N=C(NC9=O)N)O)O)O)O |
Origin of Product |
United States |
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